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Compound of Interest

Compound Name: (Z)-Azoxystrobin

Cat. No.: B1633923 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in improving the

synthesis yield of (Z)-Azoxystrobin.

Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Azoxystrobin?

A1: Azoxystrobin is typically synthesized through the coupling of a substituted pyrimidine with

2-cyanophenol. A prevalent method involves the reaction of methyl (E)-2-[2-(6-chloropyrimidin-

4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol.[1][2][3] Variations in this route often

involve different catalysts, solvents, and reaction conditions to optimize the yield and purity.

Some alternative routes start from 2-bromophenol and involve steps like phenolic hydroxyl

protection, Grignard reaction, and Suzuki cross-coupling.[4]

Q2: What is the primary cause of low yield in Azoxystrobin synthesis?

A2: Low yields in Azoxystrobin synthesis can stem from several factors, including incomplete

reactions, formation of byproducts, and challenges in purification. The key final step, the

etherification reaction between methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-

methoxyacrylate and 2-cyanophenol, is critical.[1][2] Inefficient catalysis, suboptimal reaction

temperature, or inappropriate solvent choice can lead to reduced conversion rates.[2]

Additionally, side reactions can lead to the formation of impurities that complicate purification

and lower the isolated yield.[5]
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Q3: How can the formation of the unwanted (E)-isomer be minimized?

A3: The desired product is the (Z)-isomer of Azoxystrobin. However, the synthesis often yields

the (E)-isomer as the major product, which is then sometimes isomerized. Photoisomerization

is a known phenomenon where the (E)-isomer can be converted to the (Z)-isomer.[6] Careful

control of the reaction conditions and purification methods are crucial to obtain the desired

isomer in high purity.

Q4: What are the recommended catalysts for the final coupling step?

A4: Various catalysts can be employed to improve the yield of the coupling reaction. Tertiary

amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and trimethylamine have been shown to be

effective.[1][2] The choice of catalyst can significantly impact the reaction rate and yield. For

instance, using a trimethylamine catalyst has been reported to achieve product yields of 98%

or more.[2]

Q5: What solvents are suitable for the synthesis and purification of Azoxystrobin?

A5: A range of solvents can be used, with the choice depending on the specific reaction step.

For the coupling reaction, polar aprotic solvents like N,N-dimethylformamide (DMF) are

common.[1][7] Toluene and butyl acetate are also used, particularly in methods aiming for

easier work-up and product isolation.[2][3] For purification, methanol and butyl acetate are

frequently used for crystallization.[8] A mixed solvent system of isopropyl alcohol and water has

also been described for recrystallization.[9]
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Issue Possible Cause Suggested Solution

Low Conversion of Starting

Material
Ineffective catalysis

- Ensure the catalyst (e.g.,

DABCO, trimethylamine) is of

high purity and used in the

correct molar ratio (e.g., 0.5-8

mol%).[2] - Consider switching

to a more effective catalyst

system as outlined in the

literature.[2]

Suboptimal reaction

temperature

- Optimize the reaction

temperature. Temperatures

between 50-120 °C are

commonly reported, with 80 °C

being a frequent optimum.[2]

Insufficient reaction time

- Monitor the reaction progress

using techniques like TLC or

LC-MS. Reaction times can

range from 5 to 20 hours.[2]

Formation of Dark-Colored

Impurities (Tar)

Side reactions at high

temperatures

- Lower the reaction

temperature, although this may

require a longer reaction time

or a more active catalyst. - The

use of N,N-dimethylformamide

dimethyl acetal in an earlier

step can sometimes lead to tar

formation.[5]
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Difficult Product

Isolation/Purification
Poor crystallization

- Select an appropriate

crystallization solvent. Butyl

acetate is reported to give

good purification and yield.[3]

[8] - Employ a multi-stage

crystallization process with

controlled cooling rates and

seeding to improve crystal size

and filterability.[8]

Presence of closely related

impurities

- Utilize a purification method

with high resolving power,

such as column

chromatography, if

crystallization is insufficient.

Low Isolated Yield Despite

High Conversion
Product loss during work-up

- Minimize the number of

transfer steps. - Optimize the

extraction and washing

procedures to reduce loss of

product into the aqueous

phase.

Inefficient crystallization

- Ensure the crystallization

solvent is fully saturated at

high temperature and

sufficiently cooled to maximize

precipitation. - Consider using

a mixed solvent system to

enhance precipitation.[9]

Experimental Protocols
Protocol 1: Synthesis of Azoxystrobin using
Trimethylamine Catalyst[2]
This protocol describes the coupling of methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-

methoxyacrylate with 2-cyanophenol.
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Reaction Setup: In a 500 mL reaction flask, add 150 g of toluene, 80.99 g (0.25 mol, 99%) of

methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate, 33.09 g (0.275 mol,

99%) of 2-cyanophenol, and 27.88 g (0.2 mol, 99%) of potassium carbonate.

Catalyst Addition: Add 1.95 g (0.02 mol, 98%) of trimethylamine hydrochloride to the stirred

mixture.

Reaction: Heat the mixture to 80 °C and maintain for 8 hours.

Work-up: After the reaction is complete, add 100 g of water and separate the layers. The

organic layer contains the Azoxystrobin product.

Isolation: The product can be isolated from the toluene solution by crystallization. This

method has been reported to yield up to 98% of the theoretical value in solution, with an

isolated yield of over 95%.[2]

Protocol 2: Synthesis of Azoxystrobin using DABCO
Catalyst[1]
This protocol details a similar coupling reaction using DABCO as the catalyst in methyl isobutyl

ketone (MIBK).

Reaction Setup: Create a slurry containing 80.9 g (0.25 mol, 99%) of methyl (E)-2-[2-[6-

chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate, 52.8 g (0.375 mol, 98%) of potassium

carbonate, and 33.6 g (0.275 mol, 97.5%) of 2-cyanophenol in 160 mL of MIBK.

Catalyst Addition: Heat the mixture to approximately 60 °C and add a solution of 0.56 g

(0.005 mol) of DABCO in 10 mL of MIBK.

Reaction: Heat the mixture to 80 °C and hold at this temperature for 200 minutes.

Work-up: Add 300 mL of water to the reaction, maintaining the temperature between 70-80

°C. Stir for 40 minutes, then allow the phases to separate and remove the lower aqueous

phase.

Isolation: The product can be obtained from the organic phase.
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Data Presentation
Table 1: Comparison of Catalysts and Reaction Conditions for Azoxystrobin Synthesis

Catalyst

Catalyst

Loading

(mol%)

Solvent
Temperatu

re (°C)
Time (h) Yield (%) Reference

Trimethyla

mine HCl
8 Toluene 80 8

~98 (in

solution)
[2]

DABCO 2 MIBK 80 3.3
Not

specified
[1]

DABCO 40

Isopropyl

acetate/Tol

uene

65
Not

specified

97.5 (in

solution)
[1]

None - Toluene 80 8 ~10 [2]
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Caption: General workflow for the synthesis of (Z)-Azoxystrobin.
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Caption: Troubleshooting decision tree for low yield of (Z)-Azoxystrobin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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